(6-Methoxy-benzo[b]thiophen-2-yl)-methanol
Overview
Description
(6-Methoxy-benzo[b]thiophen-2-yl)-methanol is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a methoxy group at the 6-position and a methanol group at the 2-position of the benzothiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-benzo[b]thiophen-2-yl)-methanol typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxybenzo[b]thiophene and 2-bromomethanol.
Reaction Conditions: The reaction is carried out under basic conditions using a strong base such as sodium hydride or potassium tert-butoxide.
Procedure: The 6-methoxybenzo[b]thiophene is reacted with 2-bromomethanol in the presence of the base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxy-benzo[b]thiophen-2-yl)-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydroxy compound.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of (6-Methoxy-benzo[b]thiophen-2-yl)-formaldehyde or (6-Methoxy-benzo[b]thiophen-2-yl)-carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
(6-Methoxy-benzo[b]thiophen-2-yl)-methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-Methoxy-benzo[b]thiophen-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
- 6-Methoxy-2-(4-methoxyphenyl)benzobithiophene
- 2-Substituted benzo[b]thiophenes
Uniqueness
(6-Methoxy-benzo[b]thiophen-2-yl)-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methanol groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in scientific research.
Properties
IUPAC Name |
(6-methoxy-1-benzothiophen-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-12-8-3-2-7-4-9(6-11)13-10(7)5-8/h2-5,11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUVUZMTYCJNDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(S2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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